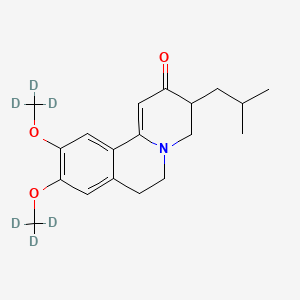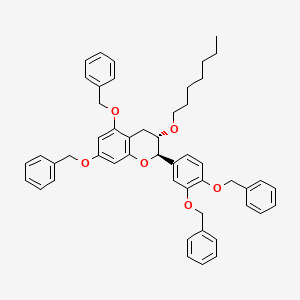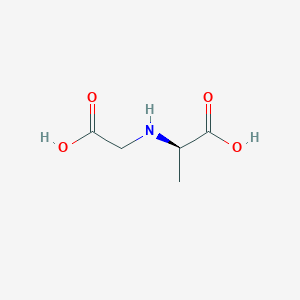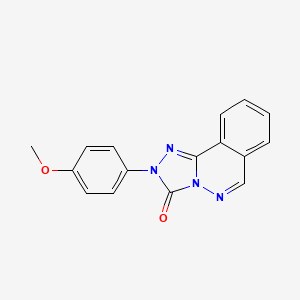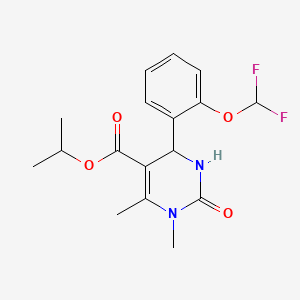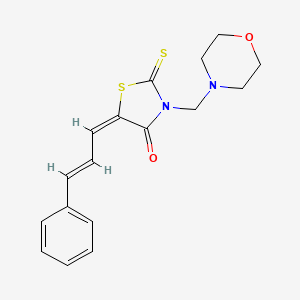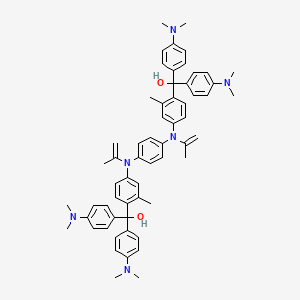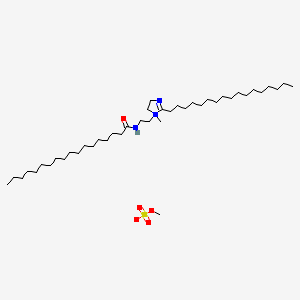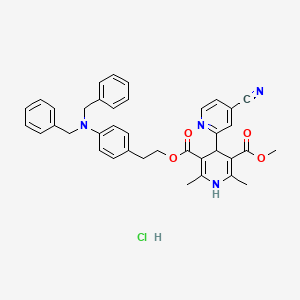
(2,4'-Bipyridine)-3',5'-dicarboxylic acid, 1',4'-dihydro-4-cyano-2',6'-dimethyl-, 2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-4-cyano-2’,6’-dimethyl-, 2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including bipyridine, carboxylic acid, cyano, and ester groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the bipyridine core, followed by the introduction of carboxylic acid groups, cyano groups, and esterification. Each step requires specific reagents and conditions, such as:
Bipyridine Core Formation: Using pyridine derivatives and coupling reactions.
Carboxylation: Introduction of carboxylic acid groups through carboxylation reactions.
Cyano Group Addition: Using cyanation reactions with reagents like sodium cyanide.
Esterification: Formation of ester groups using alcohols and acid catalysts.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of cyano groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with metal ions for catalysis or material science applications.
Biology
In biological research, it may serve as a probe or reagent for studying biochemical pathways or as a building block for designing bioactive molecules.
Medicine
Potential medicinal applications include its use as a precursor for drug development, targeting specific molecular pathways or receptors.
Industry
In industry, this compound could be utilized in the synthesis of advanced materials, polymers, or as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of this compound would depend on its specific application. For example, as a ligand, it may coordinate with metal ions, influencing their reactivity and stability. In biological systems, it could interact with enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
(2,2’-Bipyridine): A simpler bipyridine derivative used in coordination chemistry.
(4,4’-Bipyridine): Another bipyridine isomer with different substitution patterns.
(2,4’-Bipyridine-3,5-dicarboxylic acid): A related compound with similar functional groups but lacking the cyano and ester groups.
Uniqueness
The uniqueness of (2,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-4-cyano-2’,6’-dimethyl-, 2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride lies in its combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.
特性
CAS番号 |
116308-48-6 |
|---|---|
分子式 |
C38H37ClN4O4 |
分子量 |
649.2 g/mol |
IUPAC名 |
5-O-[2-[4-(dibenzylamino)phenyl]ethyl] 3-O-methyl 4-(4-cyanopyridin-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C38H36N4O4.ClH/c1-26-34(37(43)45-3)36(33-22-31(23-39)18-20-40-33)35(27(2)41-26)38(44)46-21-19-28-14-16-32(17-15-28)42(24-29-10-6-4-7-11-29)25-30-12-8-5-9-13-30;/h4-18,20,22,36,41H,19,21,24-25H2,1-3H3;1H |
InChIキー |
SATRUXZUHCSRBX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=NC=CC(=C5)C#N)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12723317.png)
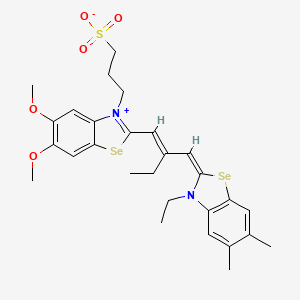
![1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12723350.png)
